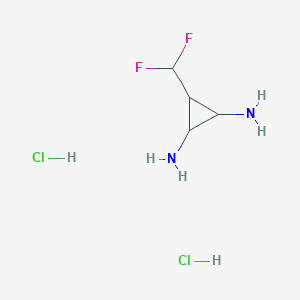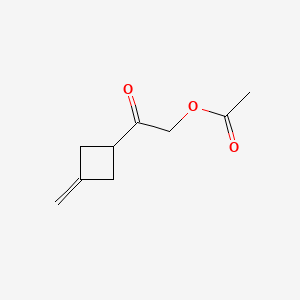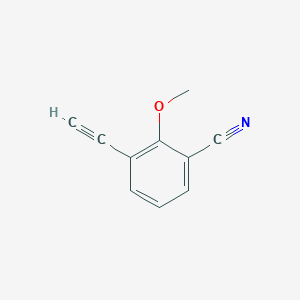
3-Amino-4-fluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an amino group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-fluorobenzenesulfonyl chloride typically involves the sulfonation of 3-Amino-4-fluorobenzene followed by chlorination. The process can be summarized as follows:
Sulfonation: 3-Amino-4-fluorobenzene is treated with sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl group, forming 3-Amino-4-fluorobenzenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used in these reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
3-Amino-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as sulfonamides, sulfonate esters, and sulfonothioates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of an amino group.
4-Fluorobenzenesulfonyl chloride: Lacks the amino group, making it less reactive towards nucleophiles.
3-Amino-4-chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-Amino-4-fluorobenzenesulfonyl chloride is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. The amino group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties .
Properties
Molecular Formula |
C6H5ClFNO2S |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-amino-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H,9H2 |
InChI Key |
FOYGIZOTWJGYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



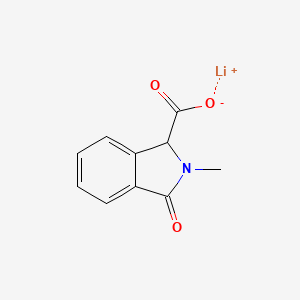

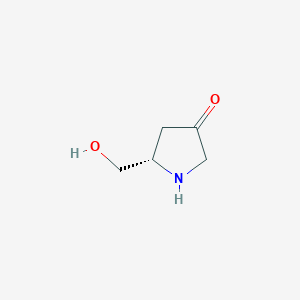
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
![(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13469062.png)
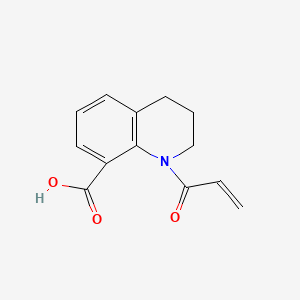
![3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13469066.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid](/img/structure/B13469069.png)

![3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469077.png)
